Butane, 1-(methylsulfinyl)-

Overview

Description

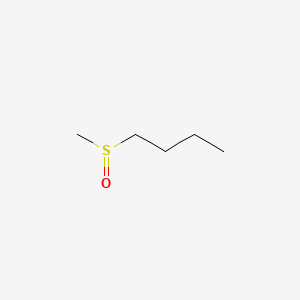

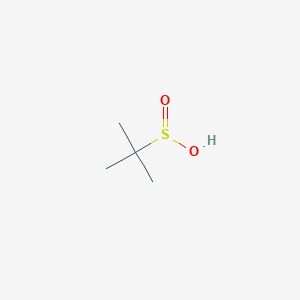

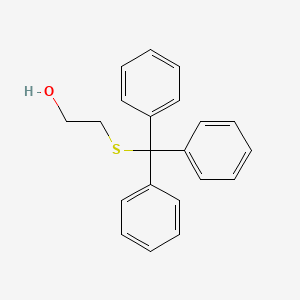

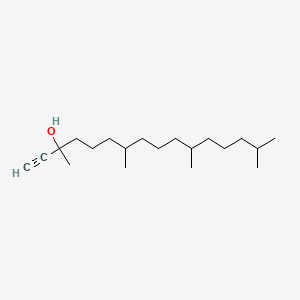

“Butane, 1-(methylsulfinyl)-” is a chemical compound with the formula C5H12OS . It is also known by other names such as Sulfoxide, butyl methyl; Butyl methyl sulfoxide; Methyl n-butyl sulfoxide .

Molecular Structure Analysis

The molecular structure of “Butane, 1-(methylsulfinyl)-” can be represented by the InChI string: InChI=1S/C5H12OS/c1-3-4-5-7(2)6/h3-5H2,1-2H3 . The molecular weight of this compound is 120.213 .Scientific Research Applications

Purification and Structural Studies 1-isothiocyanato-4-(methylsulfinyl)butane (IMSB) has been studied for its purification from natural sources like broccoli and Lesquerella fendleri. Techniques like solvent extraction, gel filtration chromatography, and high-performance liquid chromatography (HPLC) have been utilized for this purpose. These methods facilitate the isolation of IMSB, enabling further exploration of its biological effects (Kore, Spencer, & Wallig, 1993).

Potential Therapeutic Applications Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), a nutraceutical compound found in cruciferous vegetables, has been suggested for the treatment of chronic diseases and may play a role in aging. Its therapeutic value in the context of COVID-19 has also been explored, highlighting its potential in various health applications (Bousquet et al., 2020).

Antioxidant and Cytoprotective Properties The compound demonstrates significant anticarcinogenic and cytoprotective properties in various experimental paradigms associated with oxidative stress. Studies have highlighted its effectiveness in conditions like brain inflammation, renal failure, diabetes, and cardiac ischemia. Its role as an indirect antioxidant, inducing cytoprotective proteins, is a key aspect of its functionality (Guerrero-Beltrán et al., 2012).

Anti-inflammatory Potential Studies have investigated the anti-inflammatory potential of sulforaphane and its analogs. These compounds have shown effectiveness in inhibiting the production of pro-inflammatory mediators and suppressing chemotactic migration and phagocytosis in various cellular models, suggesting their promise in controlling inflammatory conditions (Reddy et al., 2015).

Cancer Research Research has also focused on the anti-cancer properties of sulforaphane, particularly its effect on cancer cell invasion and metastasis. For instance, its influence on matrix metalloproteinase-9 expression in breast cancer cells and the underlying molecular mechanisms have been studied, adding to its potential as a chemopreventive agent (Lee et al., 2013).

Chemoprevention and Therapeutic Effects The effectiveness of sulforaphane and its derivatives in chemoprevention, with a focus on inducing detoxifying enzymes, has been explored. Its role in the prevention of various cancers highlights its importance in the field of chemoprevention and as a potential therapeutic agent (Sołowiej et al., 2003).

Mechanisms of Chemoprotection The compound's ability to induce phase 2 cytoprotective enzymes and its role in protecting against various stresses like carcinogens and inflammation have been a focus of research. The interaction of sulforaphane with key cellular proteins and pathways provides insights into its chemoprotective mechanism (Ahn et al., 2010).

properties

IUPAC Name |

1-methylsulfinylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-3-4-5-7(2)6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGDTBMWSPKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336416 | |

| Record name | Butane, 1-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane, 1-(methylsulfinyl)- | |

CAS RN |

2976-98-9 | |

| Record name | Butane, 1-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3050854.png)